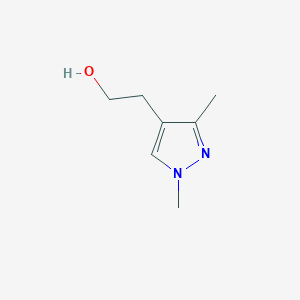

2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-4-chloropyrazole with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

Oxidation: Formation of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde or 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid.

Reduction: Formation of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane.

Substitution: Formation of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl halides or amines.

Wissenschaftliche Forschungsanwendungen

2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **1,3-dimethyl-1H-pyrazol-4-yl)methylamine

- **1,3-dimethyl-1H-pyrazol-4-yl)methanol

- **1,3-dimethyl-1H-pyrazol-4-yl)acetic acid

Uniqueness

2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .

Biologische Aktivität

2-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential as an antimicrobial agent, antioxidant, and anti-inflammatory substance. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical formula is C7H12N2O, and it features a pyrazole ring, which is known for its ability to interact with biological targets. The presence of the hydroxyl group enhances its solubility and biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance, research indicates that derivatives of pyrazole exhibit broad-spectrum antimicrobial activity against various pathogens.

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds have been reported between 2.50 to 20 µg/mL, with some exhibiting comparable efficacy to established antibiotics like ciprofloxacin. Specifically, compound 9 in a study demonstrated an IC50 of 9.80 µM against E. coli DNA gyrase B, indicating strong potential as an antimicrobial agent .

| Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| 9 | 2.50 - 20 | 9.80 | Antimicrobial |

| Other | Varies | Varies | Antimicrobial |

Antioxidant Activity

The antioxidant capacity of the compound has also been evaluated using the DPPH scavenging assay. Compounds derived from this scaffold showed significant radical scavenging activity, with percentages ranging from 84.16% to 90.52%. This suggests that the compound can effectively neutralize free radicals, contributing to its therapeutic potential .

| Compound | DPPH Scavenging (%) |

|---|---|

| 4 | 84.16 |

| 6 | 86.42 |

| 9 | 88.56 |

| 11b | 90.52 |

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, the compound exhibits anti-inflammatory effects. Studies reported HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating its potential in mitigating inflammatory responses .

| Compound | HRBC Stabilization (%) |

|---|---|

| 9 | 86.70 |

| Other | Varies |

Cytotoxicity and Safety Profile

In vitro cytotoxicity assays have been conducted to assess the safety profile of the compound. The IC50 values for cytotoxicity were found to be relatively high (e.g., around 163 µM), suggesting that while the compound is biologically active, it may possess a favorable safety margin for therapeutic applications .

In Silico Studies

Computational studies have further elucidated the mechanism of action of the compound by modeling its interactions with biological targets such as DNA gyrase B. These studies suggest that structural modifications can enhance binding affinity and improve biological activity .

Case Studies and Applications

Several case studies have documented the successful application of pyrazole derivatives in clinical settings:

- Antimicrobial Development : A study highlighted the development of a new class of benzofuran-pyrazole compounds that showed promising results against resistant strains of bacteria.

- Inflammation Management : Research indicated that compounds similar to this compound could be effective in treating inflammatory diseases due to their ability to stabilize cell membranes.

Eigenschaften

IUPAC Name |

2-(1,3-dimethylpyrazol-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6-7(3-4-10)5-9(2)8-6/h5,10H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUWQPVDVNTTSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.